molecular formula C13H24N2O4 B1592920 Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 362703-57-9

Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1592920
CAS No.: 362703-57-9
M. Wt: 272.34 g/mol
InChI Key: UJWYRWKTHZQRLH-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol

Mechanism of Action

: Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Springer. Link : FujiFilm Wako Pure Chemical Corporation. Product details for tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Link : Sigma-Aldrich. Product details for tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Link : Ambeed, Inc. Product details for this compound. Link : ChemSpider. Chemical structure for tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs. Medicine: Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique in its structure and reactivity compared to similar compounds

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4/h5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWYRWKTHZQRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649673
Record name tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362703-57-9
Record name tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-2-(1-Boc-piperidin-4-yl)-beta-glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Instead of tetrahydro-4H-pyran-4-one, 1-(tert-butoxycarbonyl)-4-piperidone (5.00 g) was used and treated by the same techniques as in Reference Example 1-1(1) and (2) to give the titled compound as a colorless solid (4.65 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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